1H-2,1,3-Benzothiadiazin-4(3H)-one, 8-hydroxy-3-(1-methylethyl)-, 2,2-dioxide
Overview
Description
The compound of interest belongs to the family of 1H-2,1,3-benzothiadiazines, a group characterized by their diverse chemical properties and potential applications in various fields. Despite the exclusion of its applications in drug use, dosage, and side effects, there is significant interest in its synthesis, structure, and fundamental properties.
Synthesis Analysis
The synthesis of 1H-2,1,3-benzothiadiazin-4(3H)-one 2,2-dioxides involves reacting sulfamoyl chloride with various anthranilic acid derivatives. This process has been explored for the potential production of sweetening agents, demonstrating the compound's versatile synthetic routes and the possibility of obtaining derivatives through this method (Bancroft, Guindi, & Temple, 1978).
Molecular Structure Analysis
The molecular structure of 1H-2,1,3-benzothiadiazin-4(3H)-one 2,2-dioxides and its derivatives has been studied using various analytical techniques. For example, the crystal structures of certain derivatives have been determined, revealing planar benzothiadiazine rings and providing insights into the compound's conformation and stereochemistry (Bombieri et al., 1990).
Chemical Reactions and Properties
The compound and its derivatives undergo various chemical reactions, including reduction, nucleophilic substitution, and demethylation reactions. These transformations allow the introduction of functional groups on the aromatic ring, making these compounds versatile building blocks for organic and medicinal chemistry (Gyűjtő et al., 2020).
Physical Properties Analysis
Physical properties, such as solubility, melting point, and stability, are essential for understanding the compound's behavior in different environments. While specific data on this compound was not directly found, these properties are generally determined through experimental methods and are crucial for its handling and application in research and development.
Chemical Properties Analysis
The chemical properties, including reactivity with other chemicals, stability under various conditions, and tautomerism, are vital for the compound's applications. Tautomerism of benzothiadiazinone 2,2-dioxides, for example, has been studied, predicting the keto form as the most abundant tautomer in the gas phase, while the N1(H) hydroxy is preferred in solution and solid state (Castro, Gil, & Martínez, 1999).
Scientific Research Applications
Mass Spectrometry Behavior : The mass spectra of 2,1,3-benzothiadiazoline 2,2-dioxides, a related group of compounds, exhibit behavior similar to sulphoxides. Specifically, the 1,3-dimethyl derivative shows a characteristic loss of the radical SO2H and CH3SO2 in a single-step process (Bancroft et al., 1972).
Synthesis as Sweetening Agents : Various 2,1,3-benzothiadiazine-2,2-dioxides have been synthesized as potential sweetening agents. This was achieved by reacting sulfamoyl chloride with different anthranilic acid derivatives (Bancroft et al., 1978).
Formation and Dehydrogenation : The formation of 3.4-Dihydro-1H-2.1.3-benzothiadiazine-2.2-dioxide and its subsequent dehydrogenation to yield 1H-2.1.3-benzothiadiazine 2.2-dioxide has been documented (Knollmüller, 1971).
Biological Activity : Novel biologically active compounds, specifically 4-hydroxy-N'-(benzylidene)-2H-benzo[e][1,2]thiazine-3-carbohydrazide 1,1-dioxides, have been synthesized using ultrasonic methods. These compounds show potential for antibacterial activity and DPPH radical scavenging (Zia-ur-Rehman et al., 2009).
Herbicide Applications : The compound has been used in herbicidal applications such as Bentazone, which is known to cause genotoxic effects and physiological disorders in non-targeted plants like Allium cepa L., reducing growth and protein content (Odjegba & Adeniran, 2015).
Mechanism of Action
Target of Action
8-Hydroxybentazon, also known as 8-Hydroxy-3-isopropyl-1H-2,1,3-benzothiadiazin-4(3H)-one 2,2-dioxide, is primarily targeted towards plant species . The compound’s primary targets are the plant species that are susceptible to its herbicidal properties .
Mode of Action
The mode of action of 8-Hydroxybentazon involves its interaction with the plant species. The compound is absorbed by the plant and then metabolized . Tolerant plant genotypes metabolize 80 to 90% of absorbed bentazon within 24 hours, while susceptible genotypes metabolize only 10 to 15% . This differential metabolism is a key aspect of the compound’s mode of action .
Biochemical Pathways
The biochemical pathways affected by 8-Hydroxybentazon involve the formation of metabolites. In tolerant plant genotypes, two major metabolites, the glycosyl conjugates of 6- and 8-hydroxybentazon, are formed . These metabolites play a crucial role in the plant’s ability to tolerate the herbicidal properties of the compound .
Pharmacokinetics
The pharmacokinetics of 8-Hydroxybentazon involve its absorption, distribution, metabolism, and excretion (ADME) in the plant species. As mentioned earlier, the compound is absorbed by the plant and then metabolized The metabolites are then distributed throughout the plant
Result of Action
The result of the action of 8-Hydroxybentazon is the tolerance or susceptibility of the plant species to the compound’s herbicidal properties. Tolerant plant genotypes are able to metabolize a significant portion of the absorbed compound, leading to their ability to tolerate the compound .
properties
IUPAC Name |
8-hydroxy-2,2-dioxo-3-propan-2-yl-1H-2λ6,1,3-benzothiadiazin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O4S/c1-6(2)12-10(14)7-4-3-5-8(13)9(7)11-17(12,15)16/h3-6,11,13H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJJLUCLOKVGHGK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=O)C2=C(C(=CC=C2)O)NS1(=O)=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30209140 | |
Record name | 8-Hydroxybentazon | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30209140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
60374-43-8 | |
Record name | 8-Hydroxybentazone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=60374-43-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-Hydroxybentazon | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060374438 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 8-Hydroxybentazon | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30209140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-2,1,3-Benzothiadiazin-4(3H)-one, 8-hydroxy-3-(1-methylethyl)-, 2,2-dioxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 8-HYDROXYBENTAZON | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P6S7VVH2GJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 8-Hydroxybentazon in the metabolism of the herbicide bentazon?
A1: 8-Hydroxybentazon is a key metabolite in the degradation pathway of the herbicide bentazon. Studies have shown that tolerant soybean genotypes primarily detoxify bentazon by converting it to glycosyl conjugates of 6- and 8-hydroxybentazon. [] This suggests that the formation of 8-hydroxybentazon is a detoxification step in plants tolerant to bentazon.
Q2: How does 8-Hydroxybentazon interact with soil components?
A2: 8-Hydroxybentazon demonstrates a strong affinity for soil components, particularly humic substances. Research indicates that this binding process is significantly influenced by the presence of metal oxides in the soil, specifically manganese(IV) oxide. [] This strong adsorption to soil organic matter suggests a potential for reduced bioavailability and leaching of the parent herbicide, bentazon.
Q3: What is the mechanism behind the binding of 8-Hydroxybentazon to soil organic matter?
A3: Studies using the fungus Phanerochaete chrysosporium and the enzyme laccase, both known to play a role in the degradation of organic compounds, have shed light on the binding mechanism. 8-Hydroxybentazon is converted into a dimeric derivative by these agents. [] This dimer, along with the monomeric form of 8-hydroxybentazon, are believed to be key players in the formation of bound residues with humic substances in the soil.
Q4: Are there any known abiotic factors influencing the transformation of 8-Hydroxybentazon in soil?
A4: Yes, the presence of metal oxides, particularly manganese(IV) oxide, has been identified as a crucial factor in the transformation of 8-hydroxybentazon in soil. [] This abiotic catalyst facilitates the binding of 8-hydroxybentazon to soil humic substances, contributing to its immobilization and potential detoxification.
Q5: What analytical techniques are employed for the detection and quantification of 8-Hydroxybentazon in environmental samples?
A5: Liquid chromatography coupled with high-flow pneumatically assisted electrospray mass spectrometry (LC-MS) has proven to be an effective technique for identifying and quantifying 8-hydroxybentazon in environmental water samples. [] This method offers high sensitivity and selectivity, allowing for the detection of trace amounts of 8-hydroxybentazon.
Q6: What are the implications of 8-Hydroxybentazon formation for the persistence of bentazon in the environment?
A6: The formation of 8-hydroxybentazon and its subsequent binding to soil organic matter can significantly influence the persistence and fate of bentazon in the environment. While the mineralization of bound bentazon residues is a slow process, [] the formation of these bound residues can reduce the bioavailability and leaching potential of the herbicide, ultimately impacting its long-term environmental impact.
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